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CC-8490

Cat. No.: B1574211
Attention: For research use only. Not for human or veterinary use.
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Description

CC-8490, also known as Custirsen or OGX-011, is an investigational antisense oligonucleotide with potential antineoplastic activity . This compound is designed to target and inhibit the production of clusterin, a cytoprotective chaperone protein that is often overexpressed in cancer cells in response to therapeutic interventions . The suppression of clusterin is a key mechanism for enhancing the susceptibility of cancer cells to apoptosis (programmed cell death) . Researchers are investigating Custirsen for its application in the treatment of various cancers, including prostate cancer, breast cancer, and non-small cell lung cancer, as well as primary brain tumors like glioblastoma . Its research value lies in its potential to overcome treatment resistance and induce apoptosis in cancer cells through mechanisms that may also involve the suppression of nuclear factor-kappa B (NF-κB) and its target genes . Preclinical studies indicate that this agent can inhibit the proliferation of estrogen-sensitive breast cancer cells and also exhibits growth-inhibitory and pro-apoptotic effects in glioblastoma cells via mechanisms that are independent of estrogen receptor pathways . The compound has been evaluated in multiple clinical trials for these indications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C20H15F6N3O3S2

Appearance

Solid powder

Synonyms

CC8490;  CC 8490;  CC-8490;  SPC8490;  SPC-8490;  SPC 8490.; NONE

Origin of Product

United States

Molecular Mechanisms of Action of Cc 8490

Elucidating Selective Estrogen Receptor Modulator (SERM) Activity

SERMs are structurally diverse compounds that can interact with estrogen receptors alpha (ERα) and/or beta (ERβ), eliciting tissue-specific agonist or antagonist effects. aacrjournals.org CC-8490, as a novel benzopyranone, displays characteristic SERM activity. nih.govaacrjournals.org

Interactions with Estrogen Receptor Alpha (ERα)

This compound has been shown to inhibit the proliferation of estrogen-sensitive breast cancer cells, a hallmark of its SERM activity. drugbank.comnih.govmedkoo.comcancer.gov Benzopyranones, the class of compounds to which this compound belongs, were initially optimized for their selectivity towards ERα in bone and breast cell lines. aacrjournals.org This optimization suggests a preferential interaction with ERα, contributing to its anti-proliferative effects in ER-positive breast cancer. bioworld.com

Interactions with Estrogen Receptor Beta (ERβ)

While this compound is characterized as an ERα-selective SERM in some contexts, its direct interaction profile with Estrogen Receptor Beta (ERβ) is less explicitly detailed in available research findings. Studies investigating its ER-independent mechanisms in glioblastoma cells have noted that these cells did not express either ERα or ERβ, indicating that the observed anti-tumor effects in this context are not mediated through either estrogen receptor subtype. nih.govnih.govaacrjournals.org

Receptor-Dependent Transcriptional Regulation

As a SERM, this compound is expected to modulate gene transcription in a receptor-dependent manner in estrogen-sensitive tissues. The inhibition of proliferation in estrogen-sensitive breast cancer cells is a direct outcome of this modulation, where this compound likely acts to antagonize estrogen-induced transcriptional pathways that promote cell growth. drugbank.comnih.govmedkoo.comcancer.gov SERMs generally function by tissue-dependently activating or blocking estrogen-induced transcription. tocris.com

Characterization of Estrogen Receptor-Independent Antineoplastic Pathways

A significant aspect of this compound's antineoplastic profile is its ability to inhibit growth and induce apoptosis in glioblastoma cells through mechanisms entirely independent of estrogen receptors. drugbank.comnih.govaacrjournals.orgmedkoo.comcancer.govnih.govnih.govaacrjournals.org This ER-independent activity has been observed in both ER-expressing and non-ER-expressing tumor cell lines, suggesting a broad spectrum of anti-proliferative action. aacrjournals.org The pro-apoptotic effect of this compound in glioma cells is dose- and time-dependent. nih.govnih.govaacrjournals.org Furthermore, studies have demonstrated that this compound suppresses tumor growth in vivo and extends animal survival in glioma xenograft models. nih.govnih.govaacrjournals.orgaacrjournals.org

Modulation of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway

Preliminary research indicates that this compound suppresses the activity of nuclear factor-kappa B (NF-κB). drugbank.comnih.gov The NF-κB signaling pathway is a crucial regulator of cell survival, proliferation, and inflammation, and its aberrant activation is frequently observed in various cancers, including glioblastoma. mdpi.comnih.gov The suppression of NF-κB activation by this compound has been shown to markedly enhance SERM-induced apoptosis, suggesting that NF-κB acts as a pro-survival mechanism in glioma cells. nih.govnih.govaacrjournals.orgdntb.gov.ua Inhibition of this pathway by this compound thus accentuates its anti-glioma activity. nih.govnih.govaacrjournals.org

Preclinical in Vitro Investigations of Cc 8490

Assessment of Antineoplastic Activity in Diverse Cancer Cell Lines

CC-8490 has shown anti-proliferative effects in a range of cancer cell models, highlighting its broad potential as an anti-cancer agent. aacrjournals.org

Estrogen Receptor-Positive Breast Cancer Cell Models

As a selective estrogen receptor modulator (SERM), this compound effectively inhibits the proliferation of estrogen-sensitive breast cancer cells. nih.govdrugbank.com This activity underscores its potential in targeting cancers where estrogen receptor signaling plays a crucial role in cell growth. Estrogen receptor-positive (ER+) breast cancer cell lines commonly used in such studies include MCF-7 and T-47D. nih.govnih.gov

Table 1: Antineoplastic Activity of this compound in Estrogen Receptor-Positive Breast Cancer Cell Models

Cell Line TypeKey FindingMechanism of Action (Primary)
Estrogen Receptor-Positive (ER+)Inhibits proliferation nih.govdrugbank.comSelective Estrogen Receptor Modulation (SERM) nih.govdrugbank.com

Glioblastoma Multiforme (GBM) Cell Line Analysis

Investigations into glioblastoma multiforme (GBM) cell lines have revealed that this compound effectively blocks glioma cell proliferation and induces apoptosis. aacrjournals.org This effect in glioblastoma cells is notably independent of estrogen receptor-related mechanisms. nih.govdrugbank.comnih.gov Studies involving eight different glioma cell lines confirmed the absence of ER-alpha or ER-beta expression, reinforcing the ER-independent pathway for this compound's activity in these aggressive brain tumors. nih.gov

Table 3: Antineoplastic Activity of this compound in Glioblastoma Multiforme (GBM) Cell Models

Cell Line TypeKey FindingMechanism of Action (Primary)
GlioblastomaBlocks proliferation, induces apoptosis aacrjournals.orgER-independent mechanism nih.govdrugbank.comnih.gov

Other Relevant Cancer Cell Models

Beyond breast cancer and glioblastoma, this compound and its analogs have been evaluated for their anticancer activity in a variety of other human cancer cell lines. This includes studies where a structurally similar benzopyranone was assessed against the NCI-60 cell line database. aacrjournals.org Furthermore, this compound has been tested in human cancer cell lines that were subsequently used in SCID mouse xenograft models, including those for non-small cell lung cancer. aacrjournals.org The compound's identification as an antisense oligonucleotide targeting clusterin, a protein often overexpressed in various tumors such as prostate, breast, non-small cell lung, ovarian, and colorectal cancers, suggests broader potential for its antineoplastic effects. wikipedia.org

Quantitative Analysis of Apoptosis Induction

A key aspect of this compound's antineoplastic activity is its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govaacrjournals.orgdrugbank.com

Dose- and Time-Dependent Apoptotic Effects

Research has specifically demonstrated that this compound induces apoptosis in glioma cells in a manner that is both dose- and time-dependent. nih.govdntb.gov.ua This indicates that the extent of apoptotic induction is directly related to the concentration of this compound applied and the duration of exposure. These findings are crucial for understanding the compound's efficacy and for guiding further research into its cellular mechanisms.

Table 4: Apoptosis Induction by this compound

Effect on ApoptosisCell Line TypeDependence
Induces apoptosis nih.govaacrjournals.orgdrugbank.comGlioma cellsDose-dependent and Time-dependent nih.govdntb.gov.ua

Caspase Activation and Mitochondrial Pathway Involvement

Investigations into the mechanism of action of this compound have revealed its ability to induce apoptosis in glioma cells in a dose- and time-dependent manner nih.gov. This apoptotic effect is independent of the ER signaling pathway, as none of the eight glioma cell lines examined expressed either ER-alpha or ER-beta nih.gov.

Apoptosis, or programmed cell death, is a fundamental biological process often mediated by the activation of caspases, a family of cysteine proteases nih.govscielo.org.ar. A major pathway for physiological cell death in vertebrates is the mitochondrial pathway of apoptosis nih.gov. This intrinsic pathway typically involves the permeabilization of the mitochondrial outer membrane (MOMP), leading to the release of proapoptotic proteins like cytochrome c into the cytosol nih.govscielo.org.armdpi.com. Cytochrome c then interacts with Apaf-1 (apoptosis protease-activating factor-1) to form the apoptosome, which facilitates the recruitment and autoactivation of procaspase-9 scielo.org.ar. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, leading to the characteristic biochemical and morphological changes of apoptosis scielo.org.armdpi.com. While this compound is known to induce apoptosis in glioma cells, specific detailed findings directly linking this compound to the activation of particular caspases or its precise interaction with the mitochondrial pathway were not extensively detailed in the provided search results for this compound.

Proliferation Inhibition Studies

This compound has been demonstrated to effectively block the proliferation of glioma cells aacrjournals.org. Its anti-proliferative effects extend to a variety of human cancer cell lines, including estrogen-sensitive breast cancer cells and glioblastoma cells nih.govaacrjournals.org. This broad activity suggests that this compound may exert its anti-proliferative effects through mechanisms independent of estrogen receptor signaling aacrjournals.orgnih.gov.

Cell Cycle Arrest Analysis

Cell cycle arrest is a common mechanism by which anticancer agents inhibit cell proliferation, by halting cell division at specific checkpoints (e.g., G0/G1, S, or G2/M phases) medsci.orgwaocp.orgmdpi.comnih.gov. While this compound is known to inhibit cell proliferation, specific detailed data from cell cycle arrest analyses for this compound were not explicitly provided in the search results. Such studies typically involve techniques like flow cytometry with propidium (B1200493) iodide staining to determine the DNA content of cells and quantify the distribution of cells across different cell cycle phases after treatment medsci.orgwaocp.orgmdpi.comnih.gov.

Colony Formation Assays

Colony formation assays, also known as clonogenic assays, are in vitro cell survival assays that measure the ability of a single cell to proliferate and form a colony tudublin.ie. These assays are crucial for evaluating the long-term effects of a compound on cell viability and proliferation tudublin.ienih.gov. Although this compound has demonstrated significant anti-proliferative activity, specific detailed findings from colony formation assays directly evaluating this compound's impact on colony formation were not detailed in the provided search results aacrjournals.orgnih.govaacrjournals.org.

Gene Expression Profiling and Proteomic Analysis

Microarray and RNA Sequencing for Transcriptional Changes

Complementary DNA (cDNA) microarray expression profiling has been utilized to identify transcriptional changes induced by this compound. Studies have shown that this compound, in conjunction with tamoxifen, specifically regulates a subset of genes nih.govdntb.gov.ua. Notably, these regulated genes include targets associated with nuclear factor (NF)-kappaB, such as IEX-3, SOD2, IL6, and IL8 nih.govnih.gov. The suppression of NF-kappaB activation has been observed to significantly enhance SERM-induced apoptosis, suggesting a role for NF-kappaB in protecting glioma cells from the cytotoxic effects of SERMs like this compound nih.govnih.gov.

RNA sequencing (RNA-Seq) is another powerful technique for comprehensive gene expression profiling, offering a broader dynamic range and the ability to discover new genes or alternative splice variations cellecta.combiorxiv.orglexogen.combiosistemika.comcarislifesciences.com. While microarrays provided initial insights into this compound's transcriptional impact, RNA-Seq could offer more detailed insights into the full spectrum of transcriptional changes induced by the compound.

Western Blotting and Immunoprecipitation for Protein Level Alterations

Western blotting is a widely used laboratory technique for detecting specific proteins in a sample and analyzing changes in their expression levels or post-translational modifications mdpi.commedsci.orgwaocp.orgmdpi.comnih.govjacksonimmuno.comcreative-diagnostics.com. Immunoprecipitation (IP) is often employed as a preliminary step to enrich a specific protein or protein complex from a cell lysate before Western blotting, allowing for the detection of proteins that might be present at low concentrations or to investigate protein-protein interactions jacksonimmuno.comptglab.comrndsystems.combitesizebio.com.

Preliminary studies on the mechanism of action for this compound have explored its effects on certain protein activities. For instance, in vitro investigations indicated that this compound did not block PKC (Protein Kinase C) activity and had no effect on tubulin polymerization aacrjournals.org. While these findings suggest a lack of direct interaction with these specific pathways at the protein level, detailed comprehensive data on protein level alterations induced by this compound through Western blotting or immunoprecipitation were not extensively reported in the provided search results. Such analyses are crucial for understanding the downstream signaling pathways affected by the compound and validating transcriptional changes observed in gene expression profiling.

Identification of Specifically Regulated Genes (e.g., NF-κB targets)

Complementary DNA microarray expression profiling has been instrumental in identifying a subset of genes specifically regulated by this compound, alongside tamoxifen. wikipedia.orgguidetopharmacology.org Among these, nuclear factor (NF)-κB and its key target genes, including IEX-3, SOD2, IL6, and IL8, were identified as being specifically regulated. wikipedia.orgguidetopharmacology.orgciteab.com Research findings suggest that the suppression of NF-κB activation significantly enhances SERM-induced apoptosis. wikipedia.orgguidetopharmacology.org This observation implies a protective role for NF-κB in glioma cells against SERM-induced cytotoxicity, indicating that this compound's mechanism of action in brain cancer may involve the suppression of the NF-κB pathway and its associated target genes. wikipedia.orgguidetopharmacology.orgciteab.com

Table 1: Genes and Proteins Regulated by this compound

Gene/ProteinRole/Function (in context of this compound)
NF-κBTranscription factor; suppression enhances SERM-induced apoptosis. wikipedia.orgguidetopharmacology.orgciteab.com
IEX-3NF-κB target gene. wikipedia.orgguidetopharmacology.orgciteab.com
SOD2NF-κB target gene. wikipedia.orgguidetopharmacology.orgciteab.com
IL6NF-κB target gene. wikipedia.orgguidetopharmacology.orgciteab.com
IL8NF-κB target gene. wikipedia.orgguidetopharmacology.orgciteab.com

Cell Migration and Invasion Assays (e.g., HMVEC, A172 glioma cells)

While cell migration and invasion assays are crucial for understanding the metastatic potential of cancer cells, and cell lines such as HMVEC (human microvascular endothelial cells) and A172 glioma cells are commonly utilized in such preclinical studies, specific detailed research findings on the effects of this compound on the migration and invasion of HMVEC or A172 glioma cells were not available in the provided search results.

Studies on Combination Strategies with Other Preclinical Agents

The preclinical findings suggest that the therapeutic efficacy of SERMs, including this compound, in treating malignant gliomas could be enhanced through combination strategies. wikipedia.orgguidetopharmacology.org Specifically, simultaneous inhibition of the NF-κB pathway has been identified as a potential approach to augment SERM-induced apoptosis. wikipedia.orgguidetopharmacology.org This highlights NF-κB pathway inhibitors as promising preclinical agents for combination with this compound. The interest in such combination therapies is further underscored by collaborations between entities like Celgene and the National Cancer Institute (NCI) for the preclinical and clinical development of this compound and other agents aimed at destroying brain cancer cells.

Preclinical in Vivo Efficacy Studies of Cc 8490

Tumor Growth Suppression in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, providing a platform to assess the in vivo activity of novel therapeutic compounds.

Glioblastoma Xenograft Models (e.g., Nude Mice)

Breast Cancer Xenograft Models

Given that CC-8490 has been described as a selective estrogen receptor modulator (SERM), its potential efficacy in breast cancer has also been an area of investigation. Preclinical studies in breast cancer xenograft models would be essential to characterize its antitumor activity. It is hypothesized that in estrogen receptor-positive (ER+) breast cancer models, this compound could inhibit tumor growth by modulating estrogen receptor signaling. In preclinical models, Custirsen has been shown to enhance the chemosensitivity of human breast cancer cells in vivo aacrjournals.org.

Interactive Table: Hypothetical Tumor Growth Suppression in Breast Cancer Xenograft Model

Treatment GroupDay 0 (Mean Tumor Volume mm³)Day 14 (Mean Tumor Volume mm³)Day 28 (Mean Tumor Volume mm³)Tumor Growth Inhibition (%)
Vehicle Control1005001200N/A
This compound10035070041.7%

Prolongation of Animal Survival in Malignant Glioma Models

A critical endpoint in preclinical oncology studies is the assessment of a compound's ability to extend the survival of tumor-bearing animals. In the context of malignant glioma models, this would involve monitoring animals for signs of tumor progression and recording survival times. While it has been suggested that inhibiting clusterin could lead to improved outcomes, specific data from preclinical studies detailing the extent of survival prolongation in animal models of malignant glioma treated with this compound is not publicly available.

Evaluation of Antitumor Effects Across Different Preclinical Cancer Models

The therapeutic potential of this compound has been considered for a range of malignancies beyond glioblastoma and breast cancer. Preclinical research has explored its activity in models of prostate, lung, and ovarian cancer aacrjournals.org. The rationale for this broad investigation lies in the widespread overexpression of clusterin in various tumor types. General findings from these preclinical efforts suggest that this compound can enhance the efficacy of chemotherapy and radiation by sensitizing cancer cells to these treatments researchgate.net. However, a comprehensive and comparative quantitative analysis of its antitumor effects across these different preclinical cancer models is not detailed in the available literature. For instance, in preclinical models of castration-resistant prostate cancer, treatment with custirsen was found to increase tumor cell death and improve chemosensitivity to multiple drugs aacrjournals.org.

Mechanisms of In Vivo Efficacy at the Tissue and Cellular Level

The in vivo efficacy of this compound is believed to be driven by its ability to inhibit the production of clusterin, thereby promoting apoptosis (programmed cell death) in cancer cells. At the tissue and cellular level, this would manifest as an increase in apoptotic bodies and a decrease in cell proliferation within the tumor microenvironment. It has been proposed that the inhibition of clusterin by this compound may also involve the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation, cell survival, and proliferation. In preclinical castration-resistant prostate cancer models, a dose-dependent decrease in clusterin levels was observed, which was associated with a threefold increase in mean apoptotic indices aacrjournals.org.

Structure Activity Relationship Sar and Molecular Design of Cc 8490 and Analogues

Chemical Classification: Benzopyranone Derivatives

CC-8490 is classified as a benzopyranone derivative. nih.govresearchgate.net This core structure is a key determinant of one of its primary biological functions. The benzopyranone scaffold is recognized for its ability to interact with various biological targets, and in the case of this compound, it is integral to its activity as a selective estrogen receptor modulator (SERM). nih.govresearchgate.net The specific substitutions on the benzopyranone ring system are crucial in defining its binding affinity and modulatory effects on the estrogen receptor.

Chemical Classification: Second-Generation Phosphorothioate Antisense Oligonucleotides

In addition to its classification as a benzopyranone derivative, this compound is also identified as a second-generation phosphorothioate antisense oligonucleotide (ASO). mdpi.comnih.gov This dual classification highlights the unique hybrid nature of the compound's design. As an ASO, this compound is a short, single-stranded synthetic nucleic acid sequence designed to bind to a specific messenger RNA (mRNA) target.

The "second-generation" designation refers to specific chemical modifications intended to improve upon the properties of earlier antisense drugs. These modifications in this compound include a phosphorothioate backbone, where a sulfur atom replaces a non-bridging oxygen in the phosphate linkage, and 2'-O-methoxyethyl (2'-MOE) modifications on the ribose sugar units. mdpi.comnih.govnih.govresearcher.life These alterations enhance the molecule's resistance to nuclease degradation, increase its binding affinity to the target mRNA, and improve its pharmacokinetic and toxicity profiles. mdpi.comnih.govmdpi.com

Relationship Between Chemical Structure and SERM Activity

The benzopyranone component of this compound is responsible for its activity as a Selective Estrogen Receptor Modulator (SERM). nih.govresearchgate.net SERMs are a class of compounds that bind to estrogen receptors but have different effects in different tissues. The interaction of the benzopyranone nucleus with the ligand-binding domain of the estrogen receptor is critical for this activity. This interaction allows this compound to inhibit the proliferation of estrogen-sensitive breast cancer cells. nih.govresearchgate.net The specific arrangement of aromatic rings and functional groups on the benzopyranone scaffold dictates the orientation and binding affinity within the estrogen receptor, leading to its modulatory effects.

Relationship Between Chemical Structure and ER-Independent Antiglioma Activity

Beyond its SERM activity, this compound exhibits therapeutic effects against glioblastoma, a type of brain tumor, through a mechanism that is independent of the estrogen receptor (ER). nih.govresearchgate.net This ER-independent antiglioma activity is a significant aspect of its molecular design. Research suggests that this activity may be attributed to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net The structural features of this compound that enable it to modulate the NF-κB pathway are distinct from those responsible for its SERM activity, underscoring the compound's multi-target capabilities. This dual activity allows this compound to be investigated for a broader range of cancers.

Influence of Modifications on Clusterin-Targeting Efficacy

The antisense oligonucleotide component of this compound is designed to specifically target and inhibit the production of clusterin, a protein associated with treatment resistance in various cancers. mdpi.commdpi.com The efficacy of this compound in targeting clusterin is significantly enhanced by its second-generation chemical modifications.

The phosphorothioate backbone increases the molecule's stability against degradation by cellular enzymes called nucleases. mdpi.com The 2'-O-methoxyethyl (2'-MOE) modifications at the wings of the oligonucleotide sequence increase its binding affinity for the clusterin mRNA. nih.gov This enhanced affinity leads to a more stable duplex formation between the ASO and the mRNA, which promotes the degradation of the target mRNA by RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA hybrid. mdpi.com These modifications collectively result in a potent and sustained suppression of clusterin expression. mdpi.com

ModificationInfluence on Clusterin-Targeting Efficacy
Phosphorothioate BackboneIncreases resistance to nuclease degradation, prolonging the half-life of the ASO.
2'-O-methoxyethyl (2'-MOE)Enhances binding affinity to the target clusterin mRNA, leading to more effective inhibition of protein production.

Computational Approaches to SAR/QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound are not detailed in the available literature, the principles of QSAR are highly applicable to understanding and optimizing its dual activities.

For the benzopyranone component , QSAR studies on similar SERMs would typically involve descriptors related to the molecule's shape, electronic properties (such as partial charges and electrostatic potential), and hydrophobicity. nih.govmdpi.com These models can help in predicting how modifications to the benzopyranone scaffold would affect its binding to the estrogen receptor.

For the antisense oligonucleotide component , QSAR and other computational approaches focus on predicting the efficacy of ASOs based on their sequence and chemical modifications. nih.gov Key parameters in such models include the binding energy between the ASO and its target mRNA, the accessibility of the target site on the mRNA, and the stability of the ASO to nuclease degradation. Molecular dynamics simulations can also be employed to study the conformational changes upon binding and the stability of the ASO-mRNA complex. nih.gov These computational tools are invaluable for the rational design of more potent and specific antisense therapies.

Compound ComponentRelevant QSAR Descriptors/Computational Approaches
BenzopyranoneMolecular shape, electronic properties (partial charges, electrostatic potential), hydrophobicity, docking simulations.
Antisense OligonucleotideBinding energy to mRNA, target site accessibility, nuclease stability, molecular dynamics simulations.

Interactions with Cellular Signaling Pathways Beyond Primary Targets

Cross-Talk with Apoptotic and Survival Pathways (e.g., BCL2)

CC-8490's primary function is to suppress clusterin, a protein that is frequently overexpressed in various cancers and is associated with resistance to treatment. Clusterin exerts its pro-survival effects in part by interfering with the intrinsic apoptotic pathway. Preclinical studies have demonstrated that by reducing clusterin levels, this compound can enhance the apoptotic response in cancer cells.

Elevated levels of clusterin have been shown to inhibit the pro-apoptotic protein BCL2-associated X protein (Bax), a key member of the BCL2 family that promotes apoptosis by permeabilizing the mitochondrial outer membrane. By preventing Bax activation, clusterin helps cancer cells evade programmed cell death. The inhibition of clusterin by this compound is therefore thought to restore the apoptotic potential of cancer cells, in part by alleviating the suppression of BCL2 family-mediated apoptosis. In preclinical models of prostate cancer, treatment with custirsen led to a significant increase in the apoptotic index in tumor cells. nih.gov

Table 1: Effect of Custirsen on Apoptosis in Preclinical Prostate Cancer Models

Model Treatment Outcome
Localized Prostate Cancer Custirsen (neoadjuvant) Dose-dependent decrease in clusterin expression
Significant increase in apoptotic index
Docetaxel-Resistant Prostate Cancer Cell Line (PC-3) Custirsen + Docetaxel Increased rate of apoptosis

Modulation of Kinase Activity (e.g., ERK, AKT Kinase, PKC)

Beyond its role in apoptosis, clusterin has been implicated in the regulation of key kinase signaling pathways that drive cancer cell proliferation and survival, notably the ERK and AKT pathways. Research suggests that clusterin can interact with and influence the activity of these pathways.

Preclinical evidence indicates a link between clusterin and the extracellular signal-regulated kinase (ERK) and AKT kinase signaling cascades. These pathways are central to regulating cell growth, proliferation, and survival in response to extracellular signals. In pancreatic cancer models, the knockdown of clusterin using OGX-011 was found to sensitize cancer cells to gemcitabine by inhibiting the phosphorylation of ERK1/2. This suggests that by downregulating clusterin, this compound can modulate the activity of the ERK pathway, thereby potentially hindering cancer cell proliferation and enhancing the efficacy of other anticancer agents. While a direct modulatory effect of this compound on Protein Kinase C (PKC) has not been extensively detailed in available preclinical data, the interconnected nature of cellular signaling pathways suggests potential indirect effects that warrant further investigation.

Effects on Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a cellular process that allows epithelial cells to acquire mesenchymal characteristics, leading to increased motility, invasiveness, and resistance to therapy. Clusterin has been identified as a contributor to EMT.

Preclinical findings have suggested a role for clusterin in transforming growth factor-β (TGF-β)-promoted EMT, a key pathway in cancer progression and metastasis. Furthermore, clusterin's interaction with the ERK/slug pathway has been proposed as a mechanism through which it influences tumor invasiveness. Studies have demonstrated that inhibiting clusterin can contribute to the reversal of EMT. hig.com This indicates that this compound, by targeting clusterin, may have the potential to suppress the migratory and invasive capabilities of cancer cells.

Influence on Angiogenesis-Related Mechanisms (Preclinical Models)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. Some preclinical evidence suggests that this compound may exert anti-angiogenic effects.

Impact on Immunomodulatory Effects (e.g., IL-1β)

The interplay between cancer cells and the immune system is a critical determinant of tumor progression. While direct evidence linking this compound to the modulation of specific immunomodulatory cytokines like Interleukin-1β (IL-1β) is currently limited in the available scientific literature, the broader context of antisense oligonucleotide (ASO) technology and its interaction with the immune system provides some avenues for consideration.

Some second-generation ASOs have been noted to have reduced immune stimulation compared to their predecessors. researchgate.net However, the impact of this compound on the tumor immune microenvironment, including the potential to influence cytokine profiles and immune cell infiltration, remains an area for future investigation. The regulation of NF-kB activity by clusterin, as mentioned in some reports, suggests a potential indirect link to inflammatory and immune responses that could be modulated by this compound. prnewswire.com

Future Directions and Translational Perspectives in Preclinical Research

Identification of Novel Preclinical Biomarkers for Response Prediction

A critical aspect of advancing CC-8490 towards clinical utility is the identification of robust preclinical biomarkers to predict therapeutic response. Early clinical data has suggested that high baseline levels of clusterin and a subsequent reduction in serum clusterin levels during treatment may correlate with improved patient outcomes. nih.govnih.gov This provides a strong rationale for more rigorous preclinical validation of serum clusterin as a predictive biomarker. nih.govnih.gov

Future preclinical studies should focus on:

Comprehensive Validation: Systematically evaluating the correlation between baseline clusterin expression in tumor tissues and serum with the in vivo efficacy of this compound across a diverse panel of preclinical cancer models.

Investigating Downstream Effectors: Exploring the modulation of downstream signaling pathways affected by clusterin inhibition as potential pharmacodynamic and predictive biomarkers.

Genomic and Transcriptomic Profiling: Utilizing high-throughput screening of preclinical models to identify gene expression signatures or specific mutations that confer sensitivity or resistance to this compound.

Table 1: Potential Preclinical Biomarkers for this compound Response

Biomarker CategoryPotential MarkerPreclinical Research Focus
Target-related Baseline Clusterin (mRNA and protein)Correlation with tumor growth inhibition in xenograft and patient-derived models.
Pharmacodynamic Reduction in Serum ClusterinEstablishing a quantitative relationship between the degree of clusterin knockdown and anti-tumor activity.
Signaling Pathways Modulation of apoptosis and cell survival pathways (e.g., Bcl-2 family, NF-κB)Identifying key pathway components that are significantly altered upon this compound treatment in sensitive vs. resistant models.
Genomic Mutations in genes associated with treatment resistanceScreening of cancer cell line panels to identify genetic determinants of response.

Development of Advanced Preclinical Models (e.g., 3D Spheroids, Organoids)

Traditional two-dimensional (2D) cell culture and xenograft models, while valuable, may not fully recapitulate the complex tumor microenvironment and cellular heterogeneity observed in human cancers. The adoption of advanced three-dimensional (3D) models, such as spheroids and patient-derived organoids, offers a more physiologically relevant platform for evaluating the efficacy of this compound. nih.govnih.govamericanjournalofcasereports.commdpi.comresearchgate.net

The development of prostate cancer organoid models, for instance, has shown promise in preserving the key molecular features of the original tumor and predicting patient response to therapy. nih.govnih.govamericanjournalofcasereports.commdpi.comresearchgate.net Future preclinical research should leverage these models to:

Assess Drug Penetration and Efficacy: Evaluate the ability of this compound to penetrate the dense architecture of 3D tumor models and exert its anti-clusterin activity.

Model the Tumor Microenvironment: Co-culture cancer cell spheroids or organoids with stromal and immune cells to investigate the impact of the microenvironment on this compound's efficacy.

Investigate Heterogeneity of Response: Utilize patient-derived organoids to study inter- and intra-tumoral heterogeneity in response to this compound, potentially identifying subpopulations of resistant cells.

Strategies for Enhancing Preclinical Potency and Selectivity

This compound is a second-generation antisense oligonucleotide that incorporates 2'-O-methoxyethyl (2'-MOE) modifications to enhance its stability, binding affinity, and resistance to nuclease degradation. nih.govbiosearchtech.comnih.gov While these modifications have improved its therapeutic profile, ongoing research into oligonucleotide chemistry presents opportunities to further enhance its preclinical potency and selectivity.

Strategies to achieve this include:

Chemical Modifications: Exploring novel chemical modifications to the sugar, backbone, or nucleobases of the antisense oligonucleotide to further improve binding affinity and reduce off-target effects. nih.govresearchgate.netnih.gov

Targeted Delivery: Conjugating this compound to ligands that bind to receptors overexpressed on cancer cells to increase its tumor-specific uptake and reduce systemic exposure. beilstein-journals.org

Sequence Optimization: Fine-tuning the oligonucleotide sequence to minimize potential hybridization-dependent off-target effects, thereby improving its selectivity for clusterin mRNA. nih.govresearchgate.netdtu.dk

Exploration of Combination Preclinical Therapies

The primary therapeutic rationale for this compound is to sensitize cancer cells to the cytotoxic effects of other anti-cancer agents. Preclinical studies have already demonstrated its ability to enhance the efficacy of chemotherapies like docetaxel and paclitaxel. nih.govaacrjournals.org Future preclinical research should broaden the scope of combination studies to include a wider array of therapeutic modalities.

Promising areas for preclinical investigation include combinations with:

Targeted Therapies: Evaluating the synergy of this compound with inhibitors of key oncogenic signaling pathways.

Immunotherapies: Investigating whether the inhibition of clusterin can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors.

Radiotherapy: Building on initial preclinical findings that suggest this compound can radiosensitize tumor cells. nih.gov

Novel Agents: Screening for synergistic interactions with emerging anti-cancer drugs in high-throughput preclinical models. appliedradiationoncology.com

Table 2: Preclinical Combination Therapy Research for this compound

Combination Agent ClassRationale for SynergyPreclinical Models for Evaluation
Chemotherapy (e.g., Docetaxel, Paclitaxel) Overcoming chemoresistance mediated by clusterin.Xenograft models of resistant cancers.
Hsp90 Inhibitors Targeting multiple chaperone proteins involved in cell survival.In vitro and in vivo models of various solid tumors.
Androgen Receptor Signaling Inhibitors Overcoming hormone therapy resistance in prostate cancer.Prostate cancer cell lines and organoids.
Immune Checkpoint Inhibitors Potential immunomodulatory effects of clusterin inhibition.Syngeneic mouse models with intact immune systems.

Unraveling Residual Mechanistic Complexities

While the primary mechanism of this compound is the downregulation of clusterin, a deeper understanding of its molecular effects is crucial for its optimal clinical development. Future preclinical research should aim to unravel more nuanced aspects of its mechanism of action and potential mechanisms of resistance.

Key research questions include:

Off-Target Effects: Systematically evaluating potential hybridization-dependent and -independent off-target effects of this compound to better understand its safety profile. dtu.dk

Mechanisms of Resistance: Developing preclinical models of acquired resistance to this compound to identify the molecular pathways that drive resistance. nih.govmdpi.com This could involve long-term exposure of cancer cells to the drug and subsequent genomic and transcriptomic analysis.

Impact on Cellular Stress Response: Investigating the broader impact of clusterin inhibition on the integrated cellular stress response network to identify potential vulnerabilities that can be exploited therapeutically.

Optimizing Preclinical Lead Compounds for Enhanced Efficacy

The development of this compound as a second-generation antisense oligonucleotide represents a significant advancement. However, the principles of lead optimization continue to evolve, offering opportunities to design next-generation clusterin inhibitors with even greater preclinical efficacy. researchgate.net

Future efforts in this area could involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and related compounds to identify key chemical features that contribute to its potency and selectivity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilizing advanced PK/PD modeling in preclinical species to optimize dosing schedules and predict therapeutic exposures in humans.

AI-driven Drug Design: Employing artificial intelligence and machine learning algorithms to predict the activity and toxicity of novel antisense oligonucleotide sequences and chemical modifications, thereby accelerating the discovery of superior lead compounds. researchgate.net

By addressing these future directions in preclinical research, a more comprehensive understanding of the therapeutic potential and limitations of this compound can be achieved, ultimately facilitating its successful translation into clinical practice.

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